molecular formula C26H24N2O6 B10856098 PD-1/PD-L1-IN-29

PD-1/PD-L1-IN-29

货号 B10856098
分子量: 460.5 g/mol
InChI 键: CUQPAAUFONWYPW-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of S4-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:

    Step 1: Preparation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.

Industrial production methods for S4-1 may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.

化学反应分析

S4-1 undergoes various chemical reactions, including:

    Oxidation: S4-1 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of S4-1 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: S4-1 can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

S4-1 has a wide range of scientific research applications, including:

作用机制

The mechanism of action of S4-1 involves the inhibition of the PD-1/PD-L1 pathway. By promoting the dimerization and internalization of PD-L1, S4-1 reduces the interaction between PD-L1 and PD-1, leading to the activation of T cells. This activation helps to reverse the immune inhibitory tumor microenvironment, allowing the immune system to target and destroy cancer cells .

相似化合物的比较

S4-1 is unique in its ability to promote the dimerization and internalization of PD-L1, which distinguishes it from other PD-1/PD-L1 inhibitors. Similar compounds include:

    Nivolumab: A monoclonal antibody that targets PD-1.

    Pembrolizumab: Another monoclonal antibody that targets PD-1.

    Atezolizumab: A monoclonal antibody that targets PD-L1.

Compared to these monoclonal antibodies, S4-1 offers the advantage of being a small molecule inhibitor, which may provide better tissue penetration and oral bioavailability .

属性

分子式

C26H24N2O6

分子量

460.5 g/mol

IUPAC 名称

(2S)-3-hydroxy-2-[[6-methoxy-2-(2-methyl-3-phenylphenyl)-1,3-dioxoisoindol-5-yl]methylamino]propanoic acid

InChI

InChI=1S/C26H24N2O6/c1-15-18(16-7-4-3-5-8-16)9-6-10-22(15)28-24(30)19-11-17(13-27-21(14-29)26(32)33)23(34-2)12-20(19)25(28)31/h3-12,21,27,29H,13-14H2,1-2H3,(H,32,33)/t21-/m0/s1

InChI 键

CUQPAAUFONWYPW-NRFANRHFSA-N

手性 SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C(=C3)CN[C@@H](CO)C(=O)O)OC)C4=CC=CC=C4

规范 SMILES

CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C(=C3)CNC(CO)C(=O)O)OC)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。